Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-

Dopaminergic agonism Regioisomer comparison CNS pharmacology

Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- (systematic name: 4-amino-N-(5,6-dimethylpyridin-2-yl)benzamide; CAS 36845-12-2; molecular formula C₁₄H₁₅N₃O; molecular weight 241.29 g/mol) is a substituted pyridine benzamide featuring a p-aminobenzamido group at the 6-position and methyl substituents at the 2- and 3-positions of the pyridine ring. This specific substitution pattern (5,6-dimethyl-2-pyridinyl) distinguishes it from the more commonly studied 4,6-dimethyl-2-pyridinyl benzamide series.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 36845-12-2
Cat. No. B12003275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 6-(p-aminobenzamido)-2,3-dimethyl-
CAS36845-12-2
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H15N3O/c1-9-3-8-13(16-10(9)2)17-14(18)11-4-6-12(15)7-5-11/h3-8H,15H2,1-2H3,(H,16,17,18)
InChIKeyFYZHOAYTFZAELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- (CAS 36845-12-2) – Core Structural Identity and Procurement-Relevant Profile


Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- (systematic name: 4-amino-N-(5,6-dimethylpyridin-2-yl)benzamide; CAS 36845-12-2; molecular formula C₁₄H₁₅N₃O; molecular weight 241.29 g/mol) is a substituted pyridine benzamide featuring a p-aminobenzamido group at the 6-position and methyl substituents at the 2- and 3-positions of the pyridine ring . This specific substitution pattern (5,6-dimethyl-2-pyridinyl) distinguishes it from the more commonly studied 4,6-dimethyl-2-pyridinyl benzamide series [1]. The compound contains a free primary aromatic amine, enabling further derivatization, and is catalogued under Beilstein Registry Number 5-22-09-00402 .

Why In-Class Benzamide Pyridines Cannot Substitute for 6-(p-Aminobenzamido)-2,3-dimethylpyridine – Key Differentiation Dimensions


Simple substitution of the 5,6-dimethyl-2-pyridinyl benzamide scaffold with apparently similar regioisomers (e.g., the 4,6-dimethyl-2-pyridinyl variant) or the des-methyl parent compound is not scientifically justified. The position of the methyl groups on the pyridine ring critically modulates electronic properties, steric hindrance, and hydrogen-bonding capacity, which in turn govern target binding, metabolic stability, and off-target liability. For example, the 4,6-dimethyl-2-pyridinyl benzamides were shown to lack antidopaminergic properties entirely, whereas certain secondary derivatives exhibited postsynaptic dopaminergic agonism [1]. The unprecedented 5,6-dimethyl substitution pattern of the target compound creates a unique pharmacophore that cannot be recapitulated by off-the-shelf alternatives, making it the only procurement-viable entry point for structure–activity relationship (SAR) studies at this specific substitution site [2].

Quantitative Differentiation Evidence for 6-(p-Aminobenzamido)-2,3-dimethylpyridine Against Closest Structural Analogs


Regioisomeric Methyl Substitution Shift Determines Dopaminergic Activity Profile

The target compound (5,6-dimethyl-2-pyridinyl substitution) is structurally distinct from the 4,6-dimethyl-2-pyridinyl benzamide series evaluated by Bouhayat et al. In that study, 24 N-(4,6-dimethyl-2-pyridinyl)benzamides (compounds 1-24) all failed to exhibit antidopaminergic properties in reserpinized mouse motility assays, indicating that the 4,6-dimethyl pattern abolishes D2-like antagonism [1]. In contrast, certain secondary benzamides in the series showed postsynaptic dopaminergic agonism, evidenced by contraversive circling in 6-hydroxydopamine-lesioned mice for compound 11 [1]. The 5,6-dimethyl substitution of CAS 36845-12-2 represents a distinct regioisomeric entry point that has not been systematically evaluated, providing a unique opportunity to probe the steric and electronic boundaries of dopaminergic and anti-inflammatory activity without confounding from the 4,6-dimethyl series [2].

Dopaminergic agonism Regioisomer comparison CNS pharmacology

Antiulcer Potency of 2-(p-Aminobenzamido)pyridine Provides a Baseline for Methylated Analog Comparison

The parent compound 2-(p-aminobenzamido)pyridine (CAS 7467-42-7) demonstrated a powerful inhibiting effect on experimental gastric ulcers in rats when evaluated alongside other p-aminobenzamido aromatic compounds [1]. The antiulcer activity was shown to be strictly dependent on the substitution pattern of the aromatic ring [1]. Introduction of the 5,6-dimethyl substitution on the pyridine ring (CAS 36845-12-2) alters the electron density of the amide nitrogen and the steric environment around the hydrogen-bonding region, which is predicted to modulate the potency and duration of gastric protection relative to the des-methyl parent [1].

Antiulcer activity Gastric protection p-Aminobenzamido SAR

Non-Acidic Anti-Inflammatory Activity of 4,6-Dimethyl-2-pyridinyl Benzamides Defines a Comparator Scaffold for the 5,6-Dimethyl Isomer

Among 29 N-(4,6-dimethyl-2-pyridinyl) benzamides and derivatives tested in the carrageenan-induced rat paw edema model, secondary benzamides 1, 12 and tertiary benzamide 60 exhibited significant anti-inflammatory activity [1]. The data demonstrate that the 4,6-dimethyl substitution pattern supports anti-inflammatory efficacy in this class. The target compound (5,6-dimethyl-2-pyridinyl) shifts the methyl group position from the 4- to the 5-position, which alters the conformational preference of the benzamide moiety and may differentially affect NF-κB inhibition, a proposed mechanism for this chemotype [2].

Anti-inflammatory Carrageenan paw edema Non-acidic NSAID

Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bonding Capacity

The target compound, 4-amino-N-(5,6-dimethylpyridin-2-yl)benzamide, possesses a calculated density of 1.229 g/cm³, a boiling point of 366.1 °C at 760 mmHg, and a flash point of 175.2 °C . While direct experimental logP values are not available, the presence of two hydrogen-bond donors (the primary amine and the amide NH) and three hydrogen-bond acceptors (amide carbonyl, pyridine nitrogen, and amine nitrogen) distinguishes it from close analogs such as N-(4,6-dimethyl-2-pyridinyl)benzamide (CAS 94843-50-2), which lacks the p-amino group and thus has only one H-bond donor . This differential H-bonding capacity influences solubility, permeability, and target engagement.

Lipophilicity Hydrogen bonding Drug-likeness

Optimal Research and Industrial Application Scenarios for 6-(p-Aminobenzamido)-2,3-dimethylpyridine (CAS 36845-12-2)


CNS Dopaminergic Receptor Subtype Deconvolution Studies

The 5,6-dimethyl-2-pyridinyl benzamide scaffold represents a regioisomeric control for the 4,6-dimethyl series evaluated by Bouhayat et al. (J Med Chem 1985) [1]. Researchers investigating dopamine D2/D3 receptor pharmacology can employ CAS 36845-12-2 to systematically assess whether shifting the methyl group from the 4- to the 5-position converts an inactive benzamide into a dopaminergic ligand, enabling mapping of the receptor’s steric tolerance at this critical vector.

Antiulcer Pharmacophore Refinement via Pyridine Methylation

Building on the antiulcer activity of 2-(p-aminobenzamido)pyridine established by Le Baut et al. (J Med Chem 1971) [2], CAS 36845-12-2 provides a methylated analog for SAR studies. Incorporation of the compound into gastric ulcer models allows researchers to quantify the impact of pyridine ring lipophilicity on gastric protection potency and duration, directly addressing the structure–activity relationship governing this pharmacophore.

Non-Acidic Anti-Inflammatory Lead Optimization

The non-acidic anti-inflammatory profile of N-(4,6-dimethyl-2-pyridinyl) benzamides, demonstrated in the carrageenan paw edema model (Robert-Piessard et al., Eur J Med Chem 1990) [3], establishes a baseline for evaluating the 5,6-dimethyl regioisomer. CAS 36845-12-2 can serve as a key intermediate or screening compound in medicinal chemistry programs targeting NF-κB inhibition without the gastrointestinal toxicity associated with acidic NSAIDs.

Synthetic Intermediate for Functionalized Benzamide Libraries

The free p-amino group of CAS 36845-12-2 enables facile derivatization via acylation, sulfonylation, or reductive amination. Combined with the unique 5,6-dimethylpyridine scaffold, this makes the compound an ideal starting point for generating focused libraries aimed at identifying novel PDE5 inhibitors, HDAC inhibitors, or TYK2 inhibitors, as suggested by the broader N-(aminopyridine) benzamide patent landscape [4].

Quote Request

Request a Quote for Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.